molecular formula C2H2ClN3O2S B1316860 4H-1,2,4-triazole-3-sulfonyl chloride CAS No. 6461-29-6

4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B1316860
CAS No.: 6461-29-6
M. Wt: 167.58 g/mol
InChI Key: KRGDHNPMWOBKPN-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole-3-sulfonyl chloride: is a heterocyclic compound containing a triazole ring substituted with a sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride typically involves the chlorination of 1,2,4-triazole-3-thiol. One common method includes the following steps :

    Starting Material: 1,2,4-triazole-3-thiol.

    Reagent: Chlorine gas.

    Solvent: Hydrochloric acid.

    Reaction Conditions: The reaction is carried out at 0°C. Chlorine gas is bubbled through a solution of 1,2,4-triazole-3-thiol in hydrochloric acid, resulting in the formation of this compound.

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, acetonitrile.

    Catalysts: Triethylamine, pyridine.

Major Products:

Comparison with Similar Compounds

  • 1,2,4-Triazole-3-sulfonamide
  • 1,2,4-Triazole-3-sulfonic acid
  • 1,2,4-Triazole-3-sulfonate esters

Comparison:

4H-1,2,4-triazole-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to its analogs. While sulfonamides and sulfonic acids are more stable, the sulfonyl chloride group in this compound makes it a versatile intermediate for further chemical transformations .

Biological Activity

4H-1,2,4-triazole-3-sulfonyl chloride is a significant compound in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing three nitrogen atoms, characteristic of triazole compounds. The sulfonyl chloride functional group enhances its reactivity, making it a valuable intermediate in synthesizing various biologically active molecules.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors within biochemical pathways. Triazoles are known to inhibit critical enzymes involved in cellular processes, including:

  • Enzyme Inhibition : Triazole compounds can inhibit enzymes such as DNA gyrase and other essential proteins that regulate cell division and survival.
  • Receptor Modulation : These compounds may also interact with specific receptors, influencing signaling pathways related to inflammation and immune responses.

Antimicrobial Activity

Triazole derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria by disrupting essential metabolic functions.

Microbial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli18
Candida albicans12

Anti-inflammatory Activity

Research has shown that this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated a decrease in TNF-α levels by approximately 44–60% when tested on peripheral blood mononuclear cells (PBMC) stimulated with lipopolysaccharides (LPS) .

Case Studies

  • Synthesis and Evaluation of Derivatives :
    A study focused on synthesizing new derivatives of triazoles showed that compounds derived from this compound exhibited potent antibacterial and anti-inflammatory activities. The most effective derivatives were those with specific substitutions that enhanced their interaction with biological targets .
  • Toxicity Assessment :
    In toxicity studies involving PBMCs, derivatives of 4H-1,2,4-triazole demonstrated low toxicity at concentrations up to 100 µg/mL. The viability rates were comparable to control cultures treated with standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Pharmacokinetics

Triazole compounds generally exhibit favorable pharmacokinetic properties:

  • Absorption : Due to their small size and polar nature, they are well absorbed in biological systems.
  • Distribution : They distribute effectively across various tissues.
  • Metabolism : Metabolic pathways often involve enzymatic transformations that can enhance or diminish their biological activity.

Properties

IUPAC Name

1H-1,2,4-triazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGDHNPMWOBKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558736
Record name 1H-1,2,4-Triazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6461-29-6
Record name 1H-1,2,4-Triazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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